![molecular formula C10H14ClN3O B1467391 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol CAS No. 1250798-52-7](/img/structure/B1467391.png)
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol
Overview
Description
“1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol” is a chemical compound with the molecular formula C10H14ClN3O . It is a derivative of 6-Chloro-2-methylpyrimidin-4-ol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol” include a molecular weight of 227.69 . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
“1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol” may serve as a precursor in the synthesis of novel therapeutic agents. Its structural framework, featuring a piperidin-3-ol moiety, is often found in compounds with significant biological activity. Researchers could explore its use in creating new drugs that target specific receptors or enzymes within the body, potentially leading to treatments for diseases that currently lack effective medication .
Agriculture: Development of Agrochemicals
In the agricultural sector, this compound could be investigated for its efficacy as a component of agrochemicals. Its chloro- and methylpyrimidinyl groups suggest that it might interact with certain plant enzymes or pests, offering a pathway to develop new pesticides or herbicides that are more selective and environmentally friendly .
Material Science: Advanced Material Synthesis
The chemical structure of “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol” indicates potential utility in material science, particularly in the synthesis of advanced materials. It could be used to create polymers with specific properties or as a building block for organic electronic materials due to its potential for varied chemical modifications .
Environmental Science: Pollutant Degradation Studies
Environmental scientists might explore the use of this compound in the degradation of pollutants. Its reactive groups could be involved in breaking down toxic substances in the environment, leading to the development of novel methods for cleaning up contaminated sites or treating industrial waste .
Biochemistry: Enzyme Mechanism Probes
Biochemists could utilize “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol” as a probe to study enzyme mechanisms. The compound’s structure could bind to active sites or interact with specific amino acid residues, providing insights into enzyme function and aiding in the design of enzyme inhibitors .
Pharmacology: Pharmacokinetic Studies
In pharmacology, this compound could be valuable in pharmacokinetic studies. Its unique structure may exhibit particular absorption, distribution, metabolism, and excretion (ADME) properties, which can be analyzed to understand how similar compounds behave in biological systems, influencing the design of drugs with better efficacy and reduced side effects .
properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYZWMBADPZAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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